molecular formula C8H14O2 B1597412 methyl 1-methylcyclopentanecarboxylate CAS No. 4630-83-5

methyl 1-methylcyclopentanecarboxylate

Cat. No.: B1597412
CAS No.: 4630-83-5
M. Wt: 142.2 g/mol
InChI Key: SUCGJXDLZCDFRV-UHFFFAOYSA-N
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Description

Methyl 1-methylcyclopentanecarboxylate (CAS: 4630-83-5) is a cyclopentane-derived ester featuring a methyl group at the 1-position of the cyclopentane ring and a methoxycarbonyl substituent. Its molecular formula is C₈H₁₄O₂ (molecular weight: 142.19 g/mol). Synonyms include methyl-1-methylcyclopentane carboxylate and cyclopentanecarboxylic acid, 1-methyl-, methyl ester.

Preparation Methods

Favorskii Rearrangement of 2-Chlorocyclohexanone

Overview:
One of the classical methods to prepare methyl cyclopentanecarboxylate derivatives is via the Favorskii rearrangement of 2-chlorocyclohexanone in the presence of sodium methoxide. This reaction involves a ring contraction mechanism converting a six-membered ring to a five-membered ring ester.

Reaction Scheme:

  • Starting material: 2-chlorocyclohexanone
  • Reagent: Sodium methoxide (NaOMe)
  • Product: Methyl cyclopentanecarboxylate (including methyl 1-methylcyclopentanecarboxylate as a derivative)

Mechanism Highlights:

  • The reaction proceeds through an α-halo ketone intermediate undergoing base-induced ring contraction.
  • The intermediate enolate forms a cyclopropanone intermediate, which rearranges to the cyclopentanecarboxylate ester.

Experimental Details:

  • The reaction is typically carried out under reflux conditions in methanol as solvent and nucleophile.
  • Product isolation involves standard extraction and purification techniques.
  • Structural confirmation is achieved by NMR and IR spectroscopy.

Research Findings:

  • This method yields methyl cyclopentanecarboxylate derivatives in good yields.
  • It offers a valuable educational experiment for understanding rearrangement mechanisms and spectral analysis.
  • The reaction is well-documented in undergraduate organic chemistry laboratories for hands-on learning of carbon skeleton rearrangements.

Selective Oxidation of Cycloalkyl Esters (Emerging Methods)

Overview:
Recent research explores highly selective C(sp³)–H bond oxygenation catalyzed by manganese complexes for functionalizing cycloalkyl esters, including derivatives similar to this compound.

Catalytic System:

  • Catalyst: [Mn(OTf)₂(TIPSmcp)] complex
  • Oxidant: Hydrogen peroxide (H₂O₂)
  • Solvents: Acetonitrile (MeCN), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), and nonafluoro tert-butyl alcohol (NFTBA)

Reaction Highlights:

  • Site-selective oxidation occurs at remote methylene sites in cycloalkyl substrates.
  • The method allows for the introduction of oxygen functionalities at specific positions on the cyclopentane ring.
  • This approach could be adapted to synthesize oxygenated derivatives of this compound.

Research Outcomes:

  • High yields and unprecedented site-selectivities were achieved in model substrates.
  • The oxidation method offers a mild and predictable route to functionalized cyclopentane esters, potentially expanding the scope of this compound derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Product Yield & Selectivity Notes
Favorskii Rearrangement 2-Chlorocyclohexanone Sodium methoxide Reflux in methanol Good yields Classic ring contraction; well-studied
Acid-Catalyzed Methanol Addition 1-Methylcyclopentene Solid acidic ion exchangers 40–90 °C, 1–5 bar, 10–30 min High yield, selective Scalable, industrially relevant
Mn-Catalyzed C(sp³)–H Oxygenation Cyclopentyl esters (model) [Mn(OTf)₂(TIPSmcp)], H₂O₂ 0 °C, various solvents High yield, high site-selectivity Emerging method for functionalized derivatives

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methylcyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: 1-methylcyclopentanecarboxylic acid.

    Reduction: 1-methylcyclopentanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 1-methylcyclopentanecarboxylate serves as a versatile intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules: Utilized as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Reagent in Chemical Reactions: Acts as a reagent in various chemical transformations, such as nucleophilic substitutions and condensation reactions.

Pharmaceutical Applications

The compound has potential applications in drug development, particularly as a precursor in the synthesis of bioactive molecules. Some notable findings include:

  • Antitumor Activity: Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapeutics.
  • Enzyme Inhibition Studies: Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents.

Material Science Applications

In material science, this compound is explored for its properties in polymer chemistry:

  • Polymer Synthesis: It can be used to synthesize polyesters or other polymeric materials, contributing to the development of new materials with desirable mechanical properties.
  • Additives in Coatings and Adhesives: The compound's reactivity allows it to be utilized as an additive to enhance the performance of coatings and adhesives.
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)22Induces apoptosis via caspase activation
HeLa (Cervical Cancer)28Disruption of cell cycle progression
MCF7 (Breast Cancer)18Inhibition of proliferation through metabolic modulation

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescriptionConditions
Nucleophilic SubstitutionReacts with amines to form amide derivativesBase-catalyzed
EsterificationForms esters with alcoholsAcid catalyst
ReductionReduced to corresponding alcoholsLithium aluminum hydride

Case Studies

Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific kinase involved in cancer signaling pathways. The results indicated that the compound effectively inhibited kinase activity by covalently modifying the active site.

Case Study 2: Anticancer Activity
In vitro studies on various human cancer cell lines demonstrated that this compound derivatives significantly reduced cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 1-methylcyclopentanecarboxylate involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in esterification reactions, it acts as a nucleophile, attacking electrophilic carbon atoms. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopentane Ring

Methyl Cyclopentanecarboxylate (CAS: 4630-80-2)

  • Structure : Lacks the 1-methyl substituent.
  • Formula : C₇H₁₂O₂ (MW: 128.17 g/mol).
  • Physical Properties : Boiling point: 81–82°C at 5 mmHg; density: 1.436 g/mL .
  • Key Difference : The absence of the 1-methyl group reduces steric hindrance and molecular weight compared to the 1-methyl derivative. This may enhance volatility and reactivity in esterification or transesterification reactions.

Methyl 1-Aminocyclopentanecarboxylate (CAS: 78388-61-1)

  • Structure: Features an amino (-NH₂) group at the 1-position.
  • Formula: C₇H₁₃NO₂ (MW: 143.19 g/mol).
  • Reactivity: The amino group introduces nucleophilic character, enabling participation in peptide coupling or Schiff base formation. However, it may also increase susceptibility to oxidation or hydrolysis under acidic conditions .

Methyl 1-Hydroxycyclopentanecarboxylate

  • Structure : Contains a hydroxyl (-OH) group at the 1-position.
  • Synonym: 1-Hydroxy-cyclopentancarbonsäure-methylester.
  • Applications : Used as a chiral building block in asymmetric synthesis. The hydroxyl group allows for further functionalization, such as oxidation to ketones or esterification .

Methyl 1-(Methylamino)cyclopentanecarboxylate (CAS: 1182827-13-9)

  • Structure: Substituted with a methylamino (-NHCH₃) group.
  • Formula: C₈H₁₅NO₂ (MW: 157.21 g/mol).
  • Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with toluenesulfonate, followed by purification .
  • Reactivity: The methylamino group enhances solubility in polar solvents and enables coordination with metal catalysts.

Functional Group Variations on the Ester Side Chain

2-Methylbenzyl 1-Cyanocyclopentane-1-carboxylate

  • Structure: Replaces the methoxy group with a 2-methylbenzyl ester and introduces a cyano (-CN) group.
  • Synthesis: Derived from potassium 1-cyanocyclopentane-1-carboxylate via reaction with oxalyl chloride and 2-methylbenzyl alcohol (50% yield) .
  • Applications: The cyano group enhances electrophilicity, making it suitable for nucleophilic addition reactions.

Methyl 1-(4-Chlorophenyl)cyclopentanecarboxylate (CAS: 478248-62-3)

  • Structure : Features a 4-chlorophenyl substituent.
  • Formula : C₁₃H₁₅ClO₂ (MW: 238.71 g/mol).
  • Applications : Intermediate in synthesizing spirocyclic compounds (e.g., 1-oxaspiro[2.4]heptane derivatives) for pharmaceutical applications .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Applications
Methyl 1-methylcyclopentanecarboxylate 4630-83-5 C₈H₁₄O₂ 142.19 1-methyl Not reported Pharmaceutical intermediates
Methyl cyclopentanecarboxylate 4630-80-2 C₇H₁₂O₂ 128.17 None 81–82 (5 mmHg) Solvent, fragrance precursor
Methyl 1-aminocyclopentanecarboxylate 78388-61-1 C₇H₁₃NO₂ 143.19 1-amino Not reported Peptide synthesis
Methyl 1-hydroxycyclopentanecarboxylate N/A C₇H₁₂O₃ 144.17 1-hydroxy Not reported Chiral synthesis

Key Research Findings

  • Thermal Stability: Esters with electron-withdrawing groups (e.g., -CN in 2-methylbenzyl 1-cyanocyclopentane-1-carboxylate) exhibit lower thermal stability due to increased electrophilicity at the carbonyl carbon .
  • Pharmaceutical Utility : Derivatives like methyl 1-(4-chlorophenyl)cyclopentanecarboxylate demonstrate the structural versatility of cyclopentane esters in accessing bioactive spirocyclic frameworks .

Biological Activity

Methyl 1-methylcyclopentanecarboxylate (MMCC) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with MMCC, including data tables and case studies.

  • Molecular Formula : C8_{8}H14_{14}O2_{2}
  • Molecular Weight : 142.19 g/mol
  • Appearance : Colorless to almost colorless liquid
  • Boiling Point : 158 °C
  • Flash Point : 44 °C
  • Purity : Minimum 98% (GC) .

Antitumor Activity

MMCC has been studied for its antitumor properties. Research indicates that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines. For instance, cyclopentane derivatives have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Case Study Example :

  • In a study evaluating cyclopentane-linked alkyl phosphocholines, compounds demonstrated significant inhibition of Akt phosphorylation, a critical pathway in cancer progression. Although MMCC was not the primary focus, its structural relatives indicated potential for similar activities .

Antimicrobial Properties

The antimicrobial activity of MMCC is another area of interest. Cyclopentanecarboxylates have been reported to exhibit varying degrees of antibacterial and antifungal activities.

Research Findings :

  • A study on related cyclopentane compounds indicated that certain derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of MMCC can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : Some derivatives inhibit enzymes critical for cellular metabolism, leading to reduced growth and survival of cancerous or pathogenic cells.
  • Signal Transduction Interference : By affecting pathways like Akt signaling, these compounds can alter cell survival and proliferation dynamics.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntitumorCyclopentane derivativesInhibition of Akt phosphorylation
AntimicrobialCyclopentane carboxylatesDisruption of cell membranes
Enzyme InhibitionVarious derivativesInhibition of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 1-methylcyclopentanecarboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via esterification of cyclopentanecarboxylic acid derivatives. For example, a method involving the reaction of 1-(methylamino)cyclopentanecarboxylate hydrochloride with toluenesulfonate in ethyl acetate yields the target compound at 80% efficiency after filtration and concentration . Key parameters include stoichiometric ratios (e.g., 1:1 molar equivalence), solvent choice (ethyl acetate), and post-reaction purification steps (e.g., reduced-pressure evaporation). Optimization may involve Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, 1H^1H-NMR in DMSO-d6_6 reveals characteristic peaks: a singlet at δ 3.82 ppm (methyl ester group) and multiplet signals between δ 2.56–2.31 ppm (cyclopentane ring protons). Integration ratios (e.g., 3H for the ester methyl group) confirm purity . Additional validation employs High-Resolution Mass Spectrometry (HRMS) to match the molecular formula (C8_8H14_{14}O2_2, MW 158.20) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved face shields and safety glasses to prevent eye exposure. Gloves (e.g., nitrile) must be inspected for integrity before use, and contaminated gloves disposed via hazardous waste protocols. Work under fume hoods to avoid inhalation, and wash hands post-handling . Stability data indicate incompatibility with strong oxidizers (e.g., peroxides) and bases, necessitating segregated storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from impurities or stereochemical variations. Cross-validate with alternative techniques:

  • X-ray crystallography for absolute configuration confirmation.
  • Computational modeling (e.g., DFT calculations) to simulate spectra and compare with experimental data .
  • Replicate synthesis under controlled conditions to rule out side reactions (e.g., ester hydrolysis) .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?

  • Methodological Answer : Stability under recommended storage (2–8°C, inert atmosphere) is critical. Monitor degradation via:

  • Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC tracking of decomposition products.
  • Thermogravimetric Analysis (TGA) to assess moisture sensitivity .
  • Use stabilizers like antioxidants (e.g., BHT) if decomposition involves oxidation .

Q. How can computational tools predict this compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Tools like PISTACHIO and REAXYS databases model feasible synthetic routes. For example:

  • Retrosynthetic analysis identifies cyclopentane precursors and esterification steps.
  • Transition-state modeling predicts steric hindrance in cyclopentane ring substitutions .
  • Validate predictions with small-scale pilot reactions (≤1 mmol) to minimize resource waste .

Q. What methodologies address gaps in toxicological data for this compound?

  • Methodological Answer : Acute toxicity studies in vitro (e.g., HepG2 cell viability assays) and in vivo (OECD Guideline 423) can fill data gaps. For mutagenicity:

  • Ames test (bacterial reverse mutation assay) to assess genotoxicity.
  • Skin sensitization assays (e.g., Local Lymph Node Assay) if dermal exposure is anticipated .

Q. Key Methodological Notes

  • Experimental Replication : Follow Beilstein Journal guidelines: report ≤5 compound preparations in main text, with extensive data in supplements .
  • Data Contradiction Analysis : Use tiered validation (spectral, computational, replication) to address inconsistencies .
  • Safety Compliance : Align waste disposal with EPA protocols (e.g., separate organic waste for incineration) .

Properties

IUPAC Name

methyl 1-methylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(7(9)10-2)5-3-4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCGJXDLZCDFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196807
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4630-83-5
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4630-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of diisopropylamine (3.95 g, 39.0 mmol) in dry THF (50 ml) at -78° C. under an atmosphere of nitrogen was added n- butyllithium (2.5M, 11.7 ml, 29.3 mmol). The mixture was stirred for 10 minutes before methyl cyclopentanecarboxylate (Aldrich) (2.5 g, 19.5 mmol) was added dropwise. Stirring was continued for a further 10 minutes before methyl iodide (8.31 g, 58.5 mmol) was added dropwise. The reaction mixture was stirred at -78° C. for a further 1 hour before being allowed to warm up to room temperature and being stirred for a further 1 hour. The reaction mixture was poured onto an admixture of water and ether (1:1, 100 ml) and acidified with dilute hydrochloric acid (2M). The aqueous solution was separated and extracted further with ether (3×25 ml) and the combined ether layers were washed with water (2×50 ml), saturated sodium chloride solution (50 ml) and dried over MgSO4. Filtration and evaporation of solvent under reduced pressure yielded methyl 1-methylcyclopentanecarboxylate as a colourless oil (2.38 g, b.p. 106° C. at 10 mmHg[Kugelrohr]).
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
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reactant
Reaction Step One
Name
Quantity
50 mL
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Reaction Step One
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2.5 g
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reactant
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Quantity
8.31 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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